1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide
Description
1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a 2-nitrophenyl group and at the 2-position with a sulfonamide moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
CAS No. |
89518-00-3 |
|---|---|
Molecular Formula |
C9H8N4O4S |
Molecular Weight |
268.25 g/mol |
IUPAC Name |
1-(2-nitrophenyl)imidazole-2-sulfonamide |
InChI |
InChI=1S/C9H8N4O4S/c10-18(16,17)9-11-5-6-12(9)7-3-1-2-4-8(7)13(14)15/h1-6H,(H2,10,16,17) |
InChI Key |
BBSJVWVRFLGLOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=C2S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-nitroaniline with imidazole-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide features a sulfonamide functional group attached to an imidazole ring, which is further substituted with a nitrophenyl moiety. This unique structural combination imparts significant biological activity and versatility in synthetic applications.
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial and antitumor properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis, while imidazole derivatives have shown potential as anticancer agents.
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 44 nM against MRSA strains .
- Antitumor Activity : Research has demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, one study reported that certain derivatives displayed IC50 values ranging from 2.38 to 8.13 µM against specific cancer cell lines, indicating potent growth inhibition compared to standard treatments like cisplatin .
The compound's biological activity extends beyond antimicrobial properties:
- Antiparasitic Properties : The imidazole ring structure suggests potential efficacy against protozoan parasites, making it a candidate for further exploration in parasitic infections.
- Mechanism of Action : The mechanism typically involves the reduction of the nitro group to form reactive intermediates that disrupt cellular processes or inhibit DNA synthesis, leading to cell death.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity | MIC (μg/mL) |
|---|---|---|---|
| 4-Nitroimidazole | Contains nitro group on an imidazole ring | Antibacterial | 50 |
| Sulfanilamide | Basic sulfonamide structure | Antimicrobial | 25 |
| Benzimidazole Derivatives | Similar heterocyclic structure | Antifungal and antiparasitic | 30 |
| This compound | Unique combination enhancing activity | Potentially high | TBD |
Case Study 1: Antibacterial Efficacy Against MRSA
In vitro studies have shown that derivatives of the nitroimidazole class exhibit potent activity against MRSA. One study highlighted that certain hybrids derived from this compound had MIC values as low as 44 nM against resistant strains, demonstrating its potential as a therapeutic agent in combating antibiotic resistance .
Case Study 2: Induction of Apoptosis in Cancer Cells
Research focusing on the cytotoxic effects of this compound revealed significant apoptotic activity in cervical cancer cell lines. The study noted that increasing concentrations of the compound led to a higher percentage of early and late apoptotic cells, indicating its potential for development into an anticancer therapeutic .
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 1-Position of Imidazole
- Such differences can impact binding affinity in biological systems, as seen in studies comparing nitro positional isomers .
1-Methyl-1H-imidazole-2-sulfonamide (CAS 934236-37-0):
Substituting the 2-nitrophenyl group with a methyl group simplifies the structure, reducing molecular weight (MW ≈ 161.18 vs. ~293.28 for the target compound). The absence of the nitro group diminishes electron-withdrawing effects, which may reduce stability in oxidative environments but improve metabolic clearance rates .1-Propyl-1H-imidazole-2-sulfonamide (CAS 1341141-84-1):
The propyl chain introduces lipophilicity, enhancing membrane permeability compared to the aromatic nitro-containing analog. This modification is critical in optimizing pharmacokinetic profiles for central nervous system (CNS) targets .
Variations in the Sulfonamide Group
1-Methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole (CAS 50968-81-5):
Replacing the sulfonamide (-SO₂NH₂) with a sulfanyl (-S-) group eliminates hydrogen-bonding capacity, reducing interactions with polar biological targets. The compound’s logP increases significantly (predicted ~3.5 vs. ~2.1 for the target), favoring lipid bilayer penetration .2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole (CAS 955997-83-8):
The trifluoromethylsulfonyl (-SO₂CF₃) group is a stronger electron-withdrawing moiety than sulfonamide, enhancing acidity (pKa ~1–2) and stability under acidic conditions. This substitution is advantageous in catalytic or high-stress chemical environments .
Core Structure Modifications
- 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives :
Benzimidazole analogs (e.g., compound 5a–o in ) replace the imidazole core with a benzimidazole system fused to a benzene ring. This modification increases aromatic surface area, improving π-π stacking interactions with proteins but reducing solubility in aqueous media .
Key Data Table: Structural and Functional Comparisons
Biological Activity
1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C9H8N4O4S, with a molecular weight of 268.25 g/mol. The compound features a sulfonamide group attached to an imidazole ring and a nitrophenyl moiety, which contributes to its unique biological activities.
Research indicates that this compound exerts its biological effects through several mechanisms:
- Antimicrobial Activity : The compound inhibits bacterial growth by targeting dihydropteroate synthetase, an enzyme essential for folate synthesis in bacteria. This inhibition disrupts bacterial metabolism and proliferation.
- Anticancer Activity : Studies suggest that the compound may influence cancer cell proliferation and survival mechanisms. It has been observed to induce apoptosis in cancer cells by disturbing mitochondrial membrane potential and activating caspases .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Streptococcus faecalis | 8 |
| Staphylococcus aureus | 4 |
| Methicillin-resistant Staphylococcus aureus | 4 |
These results demonstrate that the compound is significantly more effective than standard treatments such as amikacin .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 16.38 |
| A549 (lung cancer) | 29.39 |
| HeLa (cervical cancer) | 33.10 |
The compound's cytotoxic effects are attributed to its ability to induce apoptosis through mitochondrial pathways .
Study 1: Antimicrobial Efficacy
A study conducted by researchers focused on the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The findings highlighted that this compound exhibited superior antibacterial activity compared to other derivatives, making it a candidate for further development as an antimicrobial agent against drug-resistant strains .
Study 2: Anticancer Mechanisms
Another significant study explored the anticancer mechanisms of imidazole derivatives, including our compound of interest. It was found that the compound could effectively inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. The molecular docking studies supported these findings by revealing specific interactions with target proteins involved in cell survival pathways .
Q & A
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Tools like GROMACS can predict binding stability in protein-ligand complexes (e.g., cytochrome P450 interactions) .
- Docking Software : Schrödinger Suite or MOE to identify key residues in binding pockets. For example, the sulfonamide group may form hydrogen bonds with catalytic serine in enzymes .
- QSAR Models : Use datasets of related imidazoles to correlate substituent effects (e.g., Hammett σ constants for nitro groups) with activity .
How can researchers address challenges in crystallizing this compound for structural analysis?
Advanced Research Focus
Crystallization difficulties often arise from the compound’s polarity and flexibility. Strategies include:
- Solvent Screening : Use high-throughput platforms (e.g., Crystal16) to test solvent mixtures (e.g., DMSO/water, ethanol/ethyl acetate).
- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize the lattice via supramolecular interactions .
- Temperature Gradients : Slow cooling from saturated solutions to promote nucleation. SHELXD can assist in solving structures from low-quality crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
